dTDP-3-amino-3,4,6-trideoxy-D-glucose

DesVI kinetics substrate specificity dTDP-desosamine biosynthesis

Researchers reconstituting the desosamine pathway require authentic dTDP-3-amino-3,4,6-trideoxy-D-glucose-generic dTDP-amino sugars cannot substitute due to 20-fold DesVI substrate discrimination (kcat/KM). This compound enables physiologically relevant kinetic assays, high-throughput inhibitor screening, and LC-MS/MS pathway verification in strain engineering. Custom synthesis; typical lead time 5-9 weeks.

Molecular Formula C16H27N3O13P2
Molecular Weight 531.35 g/mol
Cat. No. B1213901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTDP-3-amino-3,4,6-trideoxy-D-glucose
Molecular FormulaC16H27N3O13P2
Molecular Weight531.35 g/mol
Structural Identifiers
SMILESCC1CC(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N
InChIInChI=1S/C16H27N3O13P2/c1-7-5-19(16(23)18-14(7)22)12-4-10(20)11(30-12)6-28-33(24,25)32-34(26,27)31-15-13(21)9(17)3-8(2)29-15/h5,8-13,15,20-21H,3-4,6,17H2,1-2H3,(H,24,25)(H,26,27)(H,18,22,23)/t8-,9+,10+,11-,12-,13-,15?/m1/s1
InChIKeyMXOBHOLDACULIR-YSYAIHBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dTDP-3-amino-3,4,6-trideoxy-D-glucose: Desosamine Pathway Intermediate


dTDP-3-amino-3,4,6-trideoxy-D-glucose (CAS 294178-47-5; KEGG C11910; ChEBI 10502) is a dTDP-linked amino-deoxy sugar that serves as the penultimate intermediate in the biosynthesis of dTDP-D-desosamine—the activated sugar donor required for glycosylation of clinically vital macrolide antibiotics including erythromycin, azithromycin, clarithromycin, megalomicin A, mycinamicin II, and oleandomycin [1][2][3]. The compound features a thymidine diphosphate moiety appended to a 3-amino-3,4,6-trideoxy-D-glucose core, and its only known metabolic fate is N,N-dimethylation at C-3′ by the dedicated methyltransferase DesVI (EC 2.1.1.234) to yield dTDP-D-desosamine [4][5].

DesVI pathway-specific substrate Authentic 3,4,6-trideoxy configuration for DesVI N,N-dimethyltransferase assays.
Macrolide antibiotic biosynthesis research Penultimate intermediate in dTDP-α-D-desosamine pathway; critical for erythromycin, azithromycin class studies.
Structural stringency verified The C-4 deoxy group is required for native-like catalytic efficiency; analog use may shift kinetic outcomes.

dTDP-3-amino-3,4,6-trideoxy-D-glucose: Unmatched Substrate Specificity


Although several dTDP-amino sugars populate the polyketide sugar unit biosynthesis landscape, dTDP-3-amino-3,4,6-trideoxy-D-glucose occupies a unique and non-substitutable node in the desosamine branch [1]. The upstream intermediate dTDP-4-amino-4,6-dideoxy-D-glucose is the dedicated substrate of the radical SAM enzyme DesII, which deaminates it to dTDP-3-oxo-4,6-dideoxy-D-glucose; that keto intermediate is then transaminated exclusively by DesV (EC 2.6.1.106) to produce the target compound [2][3]. The closest structural analog with a C-4 hydroxyl, dTDP-3-amino-3,6-dideoxy-α-D-glucopyranose, is a poor surrogate for DesVI—the enzyme responsible for converting this compound into the biologically essential sugar desosamine—exhibiting a catalytic efficiency (kcat/KM) approximately 20-fold lower than the natural substrate [4]. This quantitative discrimination means that substituting this intermediate with any other available dTDP-sugar would stall the terminal methylation step, preventing formation of dTDP-D-desosamine and eliminating glycosyltransferase-dependent attachment to macrolide aglycones [5].

C-4 hydroxyl analog mismatch dTDP-3-amino-3,6-dideoxy-D-glucose has a C-4 hydroxyl, which may significantly reduce DesVI catalytic efficiency compared to the 3,4,6-trideoxy substrate.
Differential enzyme stringency TylM1 (mycaminose pathway) substrates may not substitute in DesVI kinetic studies without introducing quantitative error.
Generic dTDP-amino sugar unsuitability Compounds lacking the 3,4,6-trideoxy deoxygenation pattern may not support desosamine pathway reconstitution or accurate inhibitor screening.

dTDP-3-amino-3,4,6-trideoxy-D-glucose: Quantitative Comparison with Analogs


DesVI Substrate Discrimination Against the 3,6-Dideoxy Substrate

The N,N-dimethyltransferase DesVI (EC 2.1.1.234), which converts dTDP-3-amino-3,4,6-trideoxy-D-glucose to dTDP-D-desosamine, shows a marked catalytic preference for the natural substrate. Kinetic characterization reveals that the catalytic efficiency (kcat/KM) for the closest analog dTDP-3-amino-3,6-dideoxy-α-D-glucopyranose is approximately 20-fold lower than that for the natural substrate dTDP-3-amino-4,6-dideoxy-α-D-glucopyranose (i.e., the target compound) [1]. Separately, in a heterologous DesVI from Methanobacterium congolense, the KM for the target compound was measured at 307.4 µM compared with 276.6 µM for the 3,6-dideoxy analog, with a kcat of 1.533 s⁻¹ reported for the target compound under conditions of pH 7.5, 24 °C, and 3.0 mM S-adenosyl-L-methionine [2][3].

DesVI Substrate Discrimination
Head-to-head
~20-fold lower kcat/KM for 3,6-dideoxy analog vs natural substrate
Supports substrate-specific assay design
C-4 hydroxyl absent in natural substrate; active site Tyr 14 not conserved
DesVI kinetics substrate specificity dTDP-desosamine biosynthesis N,N-dimethyltransferase

DesVI vs. TylM1: Differential Substrate Stringency

In the six-enzyme dTDP-D-desosamine pathway, the conversion of dTDP-3-oxo-4,6-dideoxy-D-glucose to dTDP-3-amino-3,4,6-trideoxy-D-glucose is catalyzed exclusively by the PLP-dependent transaminase DesV (EC 2.6.1.106; also designated eryCI or megDII), which uses L-glutamate as the amino donor and 2-oxoglutarate as the acceptor [1]. This is a distinct reaction from the C-4 transamination catalyzed by DesI (EC 2.6.1.33), which converts dTDP-4-oxo-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose earlier in the pathway [2]. X-ray crystallographic studies of DesV (PDB 2OGE) in complex with the ketimine intermediate confirm the structural basis for C-3 regioselectivity [3]. The two transaminases are not functionally interchangeable: DesI cannot aminate the C-3 position, and DesV cannot aminate the C-4 position [4].

DesVI vs TylM1 Stringency
Cross-study comparable
DesVI 20-fold penalty vs TylM1 3-fold penalty for non-cognate substrates
DesVI pathway requires authentic substrate
TylM1 functional complementation is qualitative; cannot substitute quantitatively
DesV transaminase PLP-dependent enzyme biosynthetic pathway exclusivity C-3 amination

DesVI Kinetic Parameters as Assay Benchmarks

The radical SAM enzyme DesII catalyzes the deamination of TDP-4-amino-4,6-dideoxy-D-glucose to TDP-3-keto-4,6-dideoxy-D-glucose—a reaction upstream of DesV in the desosamine pathway. While DesII exhibits substrate flexibility toward TDP-D-quinovose and TDP-3-amino-3,6-dideoxy-D-glucose, the target compound dTDP-3-amino-3,4,6-trideoxy-D-glucose is not a substrate for DesII but rather the product of a subsequent pathway step [1]. Steady-state kinetic analysis of DesII using the natural substrate TDP-4-amino-4,6-dideoxy-D-glucose has been reported along with deuterium incorporation studies that confirm direct hydrogen atom abstraction at C-3 during the deamination mechanism [2]. The fact that dTDP-3-amino-3,4,6-trideoxy-D-glucose already bears a C-3 amino group renders it incompatible with DesII's catalytic cycle, which requires a C-4 amino leaving group [3].

DesVI Kinetic Benchmarks
Supporting evidence
kcat = 1.533 s⁻¹, KM = 0.3074 mM, kcat/KM ≈ 5.0 s⁻¹·mM⁻¹
Assay validation reference values
pH 7.5, 24 °C, 3.0 mM SAM; Chen et al. 2002
DesII substrate scope radical SAM enzyme pathway engineering deamination

DesVI Knockout Eliminates Erythromycin Biosynthesis

The 2.0 Å resolution X-ray crystal structure of DesVI (PDB 3BXO) in complex with S-adenosylmethionine and the substrate analogue UDP-benzene reveals a hydrophobic patch at the active site formed by Trp140, Met178, and Ile200 that accommodates the C-6′ methyl group of the sugar substrate [1]. Modeling of the natural substrate dTDP-3-(methylamino)-3,4,6-trideoxyglucose into the active site positions the C-3′ amino group for direct in-line attack on the SAM methyl group [2]. Notably, the C-4′ position of the sugar is deoxygenated in the natural substrate; analogs retaining a C-4′ hydroxyl group (such as dTDP-3-amino-3,6-dideoxy-α-D-glucopyranose) would introduce a steric and hydrogen-bonding clash with the active site architecture, consistent with the ~20-fold lower kcat/KM observed experimentally [3].

Pathway Essentiality
Class-level inference
eryCVI knockout abolishes erythromycin A production
No endogenous bypass pathway exists
Based on S. erythraea gene disruption; quantitative yield difference not reported
DesVI X-ray crystallography substrate recognition hydrophobic pocket C-6' methyl

Total Chemical Synthesis Achieved: dTDP-3-Amino-3,4,6-Trideoxy-D-Glucose Can Be Prepared from Methyl α-D-Glucose with >56% Combined Yield and Is a Competent DesVI Substrate

A practical synthetic route to the title compound (as TDP-3-amino-3,4,6-trideoxy-α-D-xylo-hexopyranose) starting from methyl α-D-glucose has been reported [1]. The combined yield for the final coupling step exceeded 56% based on total mass of the isomeric mixture, representing a practical method for producing this compound without reliance on multi-enzyme biosynthetic reconstitution . The synthetic material was validated as a competent substrate for DesVI, which catalyzes its N,N-dimethylation to yield the biologically significant unusual sugar desosamine [2]. This contrasts with the chemoenzymatic production of dTDP-D-desosamine, which requires all six pathway enzymes (DesI, DesII, DesIII, DesIV, DesV, DesVI) [3].

sugar nucleotide synthesis chemoenzymatic approach DesVI substrate validation synthetic route

dTDP-3-amino-3,4,6-trideoxy-D-glucose: Validated Research Applications


Desosamine Biosynthetic Pathway Reconstitution

This compound is the direct and only competent substrate for DesVI-catalyzed N,N-dimethylation to produce dTDP-D-desosamine—the activated sugar donor required by glycosyltransferase DesVII for attachment to macrolide aglycones [1]. The ~20-fold catalytic penalty observed with the nearest structural analog (dTDP-3-amino-3,6-dideoxy-α-D-glucopyranose) means that this specific intermediate must be used for efficient in vitro or chemoenzymatic production of desosamine-containing macrolides [2]. This is directly relevant to laboratories engaged in combinatorial biosynthesis of novel erythromycin, azithromycin, or clarithromycin analogs with modified sugar appendages.

DesVI Inhibitor High-Throughput Screening

The availability of purified dTDP-3-amino-3,4,6-trideoxy-D-glucose with known kinetic parameters (KM = 307.4 µM, kcat = 1.533 s⁻¹ for M. congolense DesVI) enables robust high-throughput screening assays for DesVI inhibitors [1]. Because DesVI catalyzes the terminal and essential step in desosamine biosynthesis, and desosamine is indispensable for the antibacterial activity of erythromycin and related macrolides, DesVI represents a potential anti-infective target [2]. The compound serves as the authentic substrate for kinetic characterization, co-crystallization studies (PDB 3BXO), and competitive inhibition assays [3].

Heterologous Desosamine Production Engineering

dTDP-3-amino-3,4,6-trideoxy-D-glucose (CAS 294178-47-5; molecular weight 531.35 Da; molecular formula C16H27N3O13P2) occupies a diagnostically critical position in the dTDP-D-desosamine biosynthetic pathway—it is the sole intermediate that accumulates when DesVI is genetically disrupted or chemically inhibited [1]. As such, it serves as an essential reference standard for LC-MS/MS or HPLC-based monitoring of pathway flux in engineered Streptomyces strains or in vitro reconstitution experiments. Its distinct mass (monoisotopic mass 531.1019 Da) and retention properties distinguish it from both the upstream 3-keto intermediate (dTDP-3-oxo-4,6-dideoxy-D-glucose) and the downstream product (dTDP-D-desosamine) [2].

DesVI Co-Crystallization and Substrate Soaking

The structural characterization of DesVI (PDB 3BXO) bound to SAM and substrate analogue provides a platform for rational engineering of the enzyme's sugar-binding pocket [1]. The identified hydrophobic patch residues (Trp140, Met178, Ile200) that recognize the C-6′ methyl group can be mutagenized to alter sugar specificity, and dTDP-3-amino-3,4,6-trideoxy-D-glucose provides the wild-type baseline substrate for quantifying shifts in KM, kcat, and regioselectivity [2]. This enables engineering campaigns aimed at producing non-natural N,N-dimethylamino sugars for expanded macrolide diversification.

Application
Selection Property
Validation Focus
Desosamine pathway reconstitution
Authentic 3,4,6-trideoxy substrate fidelity
DesVI kinetic parameter verification against reference values
DesVI inhibitor high-throughput screening
Natural substrate affinity (KM context)
IC50 interpretation under saturation; SAR consistency
Heterologous desosamine pathway engineering
Pathway intermediate authenticity marker
LC-MS/MS detection of pathway intermediate accumulation
DesVI co-crystallization and substrate soaking
Ternary complex formation capability
Active-site architecture and catalytic mechanism validation
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